(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a chromene core with a methoxy group at the 8th position, an imino group at the 2nd position, and a carbamoylphenyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group at the 8th position can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Imino Group: The imino group can be formed by reacting the chromene derivative with an amine or an amide under dehydrating conditions.
Attachment of the Carbamoylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the imino group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
(2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(4-carbamoylphenyl)imino]-2H-chromene-3-carboxamide: Lacks the methoxy group at the 8th position.
(2Z)-2-[(4-carbamoylphenyl)imino]-8-hydroxy-2H-chromene-3-carboxamide: Has a hydroxyl group instead of a methoxy group at the 8th position.
(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide: Has an ethoxy group instead of a methoxy group at the 8th position.
Uniqueness
The presence of the methoxy group at the 8th position in (2Z)-2-[(4-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
2-(4-carbamoylphenyl)imino-8-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-24-14-4-2-3-11-9-13(17(20)23)18(25-15(11)14)21-12-7-5-10(6-8-12)16(19)22/h2-9H,1H3,(H2,19,22)(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUECBTLMJGFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C(=O)N)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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